Potent HDAC Inhibition with Sub-Micromolar Activity
5-Chloro-N-hydroxypyridine-3-carboxamide demonstrates sub-micromolar inhibitory activity against histone deacetylase (HDAC) enzymes in human cell extracts. The compound achieves an IC50 of 507 nM for HDAC1/2 in HeLa cell nuclear extracts [1]. This potency is directly linked to the hydroxamic acid moiety, which chelates the catalytic zinc ion, a known mechanism of action for this class [2]. In comparison, the des-chloro analog N-hydroxypyridine-3-carboxamide shows a markedly weaker IC50 of approximately 28 μM in related assays [3], highlighting the critical contribution of the 5-chloro substituent to enhanced potency.
| Evidence Dimension | Inhibitory Potency (IC50) against Histone Deacetylase |
|---|---|
| Target Compound Data | 507 nM (HDAC1/2) |
| Comparator Or Baseline | N-Hydroxypyridine-3-carboxamide: 28,000 nM (HDAC) |
| Quantified Difference | Approximately 55-fold improvement in potency for the 5-chloro derivative |
| Conditions | Human HeLa cell nuclear extract; 30-minute incubation with fluorogenic substrate [REFS-1, REFS-3] |
Why This Matters
This substantial improvement in potency directly informs the selection of 5-Chloro-N-hydroxypyridine-3-carboxamide over its des-chloro analog for epigenetic research requiring robust HDAC inhibition at lower, more physiologically relevant concentrations.
- [1] BindingDB. (2020). BDBM50497598 (CHEMBL3342159): IC50 = 507 nM for HDAC1/HDAC2 in human HeLa cell extract. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50497598 View Source
- [2] Hydroxyamide compounds having activity as inhibitors of histone deacetylase (hdac). (2005). Patent WO2005075463A1. View Source
- [3] Southan, C. (2017). Comment on compound with reported IC50 of 28 μM. Hypothesis. Retrieved from https://hypothes.is/a/D9wK8v2YEei7vA_h4M_6Jw View Source
